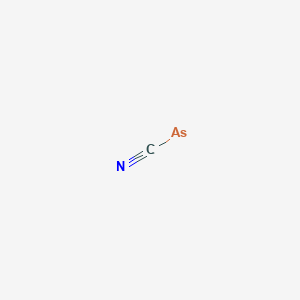
Cyanoarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsinous cyanide is a chemical compound that contains arsenic and cyanide groups. It is known for its high toxicity and potential applications in various fields of scientific research. The compound is of interest due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Arsinous cyanide can be synthesized through various methods. One common approach involves the reaction of arsenic trichloride with potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and careful temperature control to prevent decomposition or unwanted side reactions.
Industrial Production Methods
Industrial production of arsinous cyanide is less common due to its high toxicity and the stringent safety measures required. when produced, it is typically done in specialized facilities with advanced safety protocols to handle and contain the compound.
化学反応の分析
Types of Reactions
Arsinous cyanide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides and cyanogen.
Reduction: Reduction reactions can convert it to arsenic and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with arsinous cyanide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving arsinous cyanide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides and cyanogen, while reduction reactions can produce arsenic and hydrogen cyanide.
科学的研究の応用
Arsinous cyanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Industry: It is used in specialized industrial processes that require its unique chemical properties.
作用機序
The mechanism of action of arsinous cyanide involves its interaction with cellular components. It binds to enzymes containing ferric ions, inhibiting their function and disrupting cellular respiration. This leads to cellular hypoxia and metabolic acidosis, ultimately causing cell death. The compound’s high affinity for ferric ions makes it particularly effective at inhibiting cytochrome c oxidase in the mitochondrial electron transport chain.
類似化合物との比較
Similar Compounds
Similar compounds to arsinous cyanide include:
Hydrogen cyanide: Known for its high toxicity and use in various industrial processes.
Sodium cyanide: Commonly used in mining and electroplating.
Potassium cyanide: Used in organic synthesis and electroplating.
Uniqueness
Arsinous cyanide is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical properties and reactivity. Its combination of high toxicity and specific reactivity makes it valuable for certain specialized applications in scientific research and industry.
特性
分子式 |
CAsN |
|---|---|
分子量 |
100.939 g/mol |
InChI |
InChI=1S/CAsN/c2-1-3 |
InChIキー |
LDUYJUKQQJQYOS-UHFFFAOYSA-N |
正規SMILES |
C(#N)[As] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)

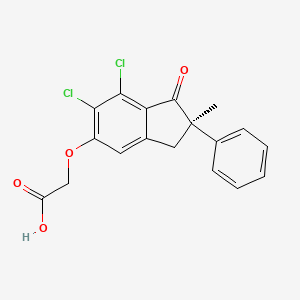
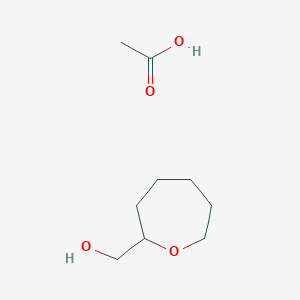
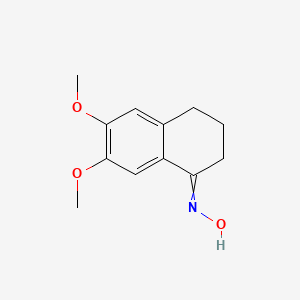
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)

![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)

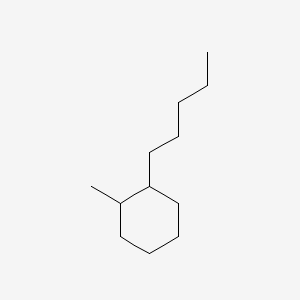
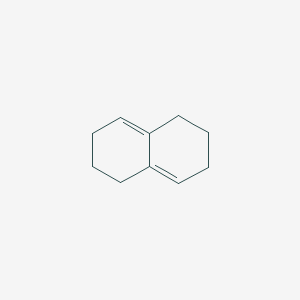


![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
